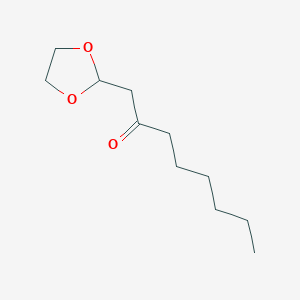

1-(1,3-Dioxolan-2-yl)-octan-2-one

Vue d'ensemble

Description

1-(1,3-Dioxolan-2-yl)-octan-2-one is an organic compound that features a 1,3-dioxolane ring attached to an octan-2-one moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-octan-2-one can be synthesized through the acetalization of octan-2-one with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and more efficient catalysts, such as zirconium tetrachloride, can enhance the yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1,3-Dioxolan-2-yl)-octan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Grignard reagents in anhydrous conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry 1-(1,3-Dioxolan-2-yl)-octan-2-one serves as a building block in organic synthesis for creating complex molecules. The dioxolane ring can act as a protective group for carbonyl compounds in organic synthesis. A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus.

- Biology It is investigated for potential biological activities, including antimicrobial and antifungal properties. Many newly synthesized compounds with 1,3-dioxolane structures have demonstrated significant antibacterial activity against S. aureus, S. epidermidis, E. faecalis, and P. aeruginosa, as well as excellent antifungal activity against C. albicans .

- Medicine The compound is explored for potential use in drug development because of its unique structural features.

- Industry It is utilized in the production of polymers and as a solvent in various industrial processes. 1,3-Dioxolane is used as a solvent in a variety of chemical reactions and processes.

Synthesis and Reactivity

This compound can be synthesized through the acetalization of octan-2-one with ethylene glycol, using an acid catalyst. A typical reaction involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, which allows for continuous water removal using a Dean-Stark apparatus. Industrial production methods follow similar principles but on a larger scale, using continuous flow reactors and catalysts like zirconium tetrachloride to enhance yield and product purity.

The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its dioxolane ring provides stability and reactivity, making it a versatile intermediate in organic synthesis.

Case Studies

- Stereoselective Formation of Substituted 1,3-Dioxolanes : Substituted 1,3-dioxolanes can be formed stereoselectively through the assembly of three components: alkene, carboxylic acid, and silyl enol ether . For example, the reaction of cis-4-octene with (diacetoxyiodo)benzene, initiated by boron trifluoride diethyl etherate in dichloromethane, followed by the addition of dimethyl ketene silyl acetal, produces a dioxolane product as a single diastereomer .

- Synthesis of New Triazoles Containing 1,3-Dioxolane Rings : Thirteen new triazoles containing 1,3-dioxolane rings were synthesized, and preliminary biological tests showed that all of these compounds possess some fungicidal and plant growth regulant activities.

- Diels-Alder Reactions of Methylenedioxolanone : Achiral methylenedioxolanone can be obtained through condensation of lactic acid and acetone, followed by NBS bromination and treatment with triethylamine. The Diels-Alder adduct with cyclopentadiene was readily formed, and peroxyacetic acid oxidation afforded the epoxide .

Mécanisme D'action

The mechanism by which 1-(1,3-Dioxolan-2-yl)-octan-2-one exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its dioxolane ring provides stability and reactivity, making it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

1,3-Dioxane: Similar in structure but with a six-membered ring instead of a five-membered ring.

Tetrahydrofuran (THF): A related compound with a five-membered ring containing one oxygen atom.

Uniqueness: 1-(1,3-Dioxolan-2-yl)-octan-2-one is unique due to its combination of a dioxolane ring and an octan-2-one moiety, providing distinct reactivity and stability compared to other similar compounds .

Activité Biologique

1-(1,3-Dioxolan-2-yl)-octan-2-one is a compound belonging to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article focuses on the synthesis, biological activity, and potential applications of this compound in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be derived from the acetalization of ketones or aldehydes with diols, often using acidic catalysts. For example, a study highlighted the use of salicylaldehyde and various diols to synthesize enantiomerically pure and racemic dioxolanes, demonstrating good yields and short reaction times .

Antibacterial and Antifungal Properties

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. A study on new 1,3-dioxolane derivatives demonstrated that several compounds showed excellent antifungal activity against Candida albicans and notable antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa .

Table 1: Biological Activity of 1,3-Dioxolane Derivatives

| Compound | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| 1 | Not active | Not active |

| 2 | 1250 | 625 |

| 4 | 500 | 625 |

| 6 | 250 | 1250 |

| 8 | Active | Active |

The mechanism by which these compounds exert their biological effects is not fully elucidated but is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways. The presence of functional groups in the dioxolane structure likely contributes to its interaction with biological targets.

Case Studies

A specific case study involving a series of synthesized dioxolanes demonstrated that compounds with ether or ester groups at the 3 and 4 positions exhibited enhanced antibacterial properties compared to their counterparts lacking these substituents. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Example Case Study: Antifungal Screening

In a comparative study, several synthesized dioxolanes were tested for antifungal activity against Candida albicans. The results indicated that all tested compounds except one displayed significant antifungal activity, suggesting that structural variations can lead to substantial differences in biological outcomes .

Propriétés

IUPAC Name |

1-(1,3-dioxolan-2-yl)octan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-3-4-5-6-10(12)9-11-13-7-8-14-11/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSGPYUCLBNKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.